molecular formula C12H11NO2 B11897824 5-((Vinyloxy)methyl)quinolin-8-ol CAS No. 875011-71-5

5-((Vinyloxy)methyl)quinolin-8-ol

Cat. No.: B11897824
CAS No.: 875011-71-5
M. Wt: 201.22 g/mol
InChI Key: JWCPECZKVYXYHJ-UHFFFAOYSA-N
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Description

5-((Vinyloxy)methyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Vinyloxy)methyl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a vinyloxy methylating agent. One common method is the reaction of quinolin-8-ol with vinyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a few hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-((Vinyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the vinyloxy group.

    Substitution: The vinyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolin-8-ol derivatives with aldehyde or carboxylic acid groups, while substitution can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

5-((Vinyloxy)methyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((Vinyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit biological activity. These complexes can inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Vinyloxy)methyl)quinolin-8-ol is unique due to the presence of the vinyloxy group, which enhances its reactivity and potential applications. This modification allows for the synthesis of a wider range of derivatives and the exploration of new biological activities.

Properties

CAS No.

875011-71-5

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-(ethenoxymethyl)quinolin-8-ol

InChI

InChI=1S/C12H11NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h2-7,14H,1,8H2

InChI Key

JWCPECZKVYXYHJ-UHFFFAOYSA-N

Canonical SMILES

C=COCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

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